An In-depth Technical Guide to 2,2'-Biphenol (CAS Number: 1806-29-7)
An In-depth Technical Guide to 2,2'-Biphenol (CAS Number: 1806-29-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-Biphenol, a versatile organic compound with significant applications in chemical synthesis and drug development. This document details its chemical and physical properties, synthesis and purification methods, spectral data, and safety information.
Chemical and Physical Properties
2,2'-Biphenol, also known as [1,1'-Biphenyl]-2,2'-diol, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1806-29-7 | [2] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 108-110 °C | |
| Boiling Point | 315 °C | |
| Solubility | Insoluble in water. Soluble in ethanol, ethyl acetate, and dichloromethane. | |
| pKa | 7.32 ± 0.10 (Predicted) |
Spectroscopic Data
The structural elucidation of 2,2'-Biphenol is supported by various spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.40 | Multiplet | 4H | H-3, H-3', H-5, H-5' |
| Aromatic Protons | 6.90 - 7.10 | Multiplet | 4H | H-4, H-4', H-6, H-6' |
| Hydroxyl Protons | ~5.5 (broad) | Singlet | 2H | -OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon | 152.7 | C-2, C-2' (bearing -OH) |
| Aromatic Carbon | 130.5 | C-4, C-4' |
| Aromatic Carbon | 128.8 | C-6, C-6' |
| Aromatic Carbon | 124.5 | C-1, C-1' |
| Aromatic Carbon | 120.2 | C-5, C-5' |
| Aromatic Carbon | 116.0 | C-3, C-3' |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3550-3200 (broad) | O-H stretch (hydrogen-bonded) |
| 3060-3010 | C-H stretch (aromatic) |
| 1600, 1480, 1440 | C=C stretch (aromatic ring) |
| 1250 | C-O stretch (phenol) |
| 750 | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,2'-Biphenol shows a prominent molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is consistent with the loss of stable neutral molecules and radicals from the parent ion.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186 | 100 | [C₁₂H₁₀O₂]⁺ (Molecular Ion) |
| 168 | 20 | [M - H₂O]⁺ |
| 157 | 35 | [M - CHO]⁺ |
| 139 | 45 | [M - CHO - H₂O]⁺ |
| 93 | 15 | [C₆H₅O]⁺ (Phenoxy cation) |
Synthesis and Purification
2,2'-Biphenol can be synthesized through several methods, with oxidative coupling of phenols and Suzuki-Miyaura coupling being the most common. Purification is typically achieved through recrystallization or sublimation.
Synthesis Protocols
This two-step method involves the oxidative coupling of a substituted phenol to form a biphenol derivative, followed by the removal of the protecting groups.
Step 1: Oxidative Coupling of 2-tert-Butylphenol
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Reaction: 2,4-di-tert-butylphenol undergoes oxidative coupling in the presence of a catalyst to yield 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol.
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Procedure:
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To a solution of 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a copper(II) salt (e.g., CuCl₂) and an amine ligand (e.g., TMEDA).
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Stir the mixture vigorously under an oxygen atmosphere (balloon or gentle stream) at room temperature for 24-48 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Step 2: Debutylation
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Reaction: The bulky tert-butyl groups are removed by heating to yield 2,2'-Biphenol.
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Procedure:
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Heat the crude 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol at a high temperature (typically >200 °C) under an inert atmosphere.
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The debutylation process can be monitored by GC-MS.
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The resulting crude 2,2'-Biphenol can then be purified by recrystallization or sublimation.
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This method provides a versatile route to 2,2'-Biphenol through the palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid.
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Reaction: 2-Bromophenol reacts with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.
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Procedure:
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To a reaction flask, add 2-bromophenol (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
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Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature, and separate the organic layer.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Purification Protocols
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Procedure:
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Dissolve the crude 2,2'-Biphenol in a minimum amount of hot toluene (near its boiling point of 111 °C).
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If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
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Hot filter the solution through a fluted filter paper to remove any insoluble impurities and charcoal.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold toluene.
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Dry the purified crystals in a vacuum oven.
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Procedure:
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Place the crude 2,2'-Biphenol in a sublimation apparatus.
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Evacuate the apparatus to a low pressure (typically <1 mmHg).
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Gently heat the bottom of the apparatus containing the crude solid.
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The 2,2'-Biphenol will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.
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After the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting to atmospheric pressure.
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Scrape the purified crystals from the cold finger.
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Applications in Drug Development and Catalysis
2,2'-Biphenol serves as a crucial building block in the synthesis of various organic molecules with important applications:
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Chiral Ligands: It is a precursor to a wide range of chiral diphosphite and diphosphine ligands, such as BINAPHOS, which are used in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug development.
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Pharmaceutical Intermediates: The biphenol scaffold is present in numerous biologically active molecules and serves as a key intermediate in the synthesis of complex pharmaceutical compounds.
Experimental Workflows and Diagrams
Synthesis of a Diphosphite Ligand from 2,2'-Biphenol
The following diagram illustrates a typical workflow for the synthesis of a chiral diphosphite ligand, a common application of 2,2'-Biphenol.
Caption: Workflow for the synthesis of a chiral diphosphite ligand from 2,2'-Biphenol.
Safety and Handling
2,2'-Biphenol is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated area or use a fume hood.
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Handling: Avoid creating dust. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
